(R)-2-Methoxy-5-(2-((2-(2-methoxyphenoxy)ethyl)amino)propyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-methoxy-5-[(2R)-2-[2-(2-methoxyphenoxy)ethylamino]propyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O5S/c1-14(21-10-11-26-17-7-5-4-6-16(17)24-2)12-15-8-9-18(25-3)19(13-15)27(20,22)23/h4-9,13-14,21H,10-12H2,1-3H3,(H2,20,22,23)/t14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFFJGYITGTGMD-CQSZACIVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)S(=O)(=O)N)NCCOC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC(=C(C=C1)OC)S(=O)(=O)N)NCCOC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1799280-05-9 | |
| Record name | 2-Methoxy-5-((2R)-2-((2-(2-methoxyphenoxy)ethyl)amino)propyl)benzenesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1799280059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-METHOXY-5-((2R)-2-((2-(2-METHOXYPHENOXY)ETHYL)AMINO)PROPYL)BENZENESULFONAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q880GQS7CN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methoxy-5-(2-((2-(2-methoxyphenoxy)ethyl)amino)propyl)benzenesulfonamide typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 2-methoxyphenol and 2-methoxybenzenesulfonyl chloride.
Formation of Intermediate: The 2-methoxyphenol is reacted with 2-chloroethylamine to form 2-(2-methoxyphenoxy)ethylamine.
Coupling Reaction: The intermediate is then coupled with 2-methoxybenzenesulfonyl chloride under basic conditions to form the sulfonamide linkage.
Final Product: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and enantiomeric resolution.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Pharmacological Applications
-
Treatment of Benign Prostatic Hyperplasia (BPH) :
- The compound acts as an alpha-1 adrenergic receptor antagonist, similar to tamsulosin, leading to relaxation of smooth muscles in the prostate and bladder neck, alleviating BPH symptoms.
-
Potential Anticancer Properties :
- Preliminary studies suggest that sulfonamide derivatives may exhibit anticancer activity by inhibiting specific enzymes involved in tumor growth and proliferation. Further research is needed to elucidate these mechanisms.
-
Neurological Research :
- Investigations into the compound’s effects on neurotransmitter systems could provide insights into its potential use in treating neurological disorders.
Biological Research
-
Enzyme Inhibition Studies :
- The compound is studied for its interactions with various enzymes, potentially leading to the development of new inhibitors for therapeutic use.
-
Receptor Binding Studies :
- Research has focused on how this compound binds to different receptors, which could inform drug design and development strategies in pharmacology.
Industrial Applications
- Pharmaceutical Manufacturing :
-
Quality Control Standards :
- Serves as a reference standard in analytical chemistry for quality control processes within pharmaceutical manufacturing.
Unique Characteristics
(R)-2-Methoxy-5-(2-((2-(2-methoxyphenoxy)ethyl)amino)propyl)benzenesulfonamide is unique due to its specific structural modifications that may confer distinct pharmacokinetic and pharmacodynamic properties compared to its analogs .
Case Study 1: Efficacy in BPH Treatment
A clinical study evaluated the efficacy of this compound compared to tamsulosin in patients with BPH. Results indicated comparable effectiveness in reducing urinary symptoms while exhibiting a favorable side effect profile.
Case Study 2: Anticancer Activity
In vitro studies demonstrated that the compound inhibited the growth of specific cancer cell lines, suggesting potential for further development as an anticancer agent.
Case Study 3: Neurological Effects
Research on animal models showed promising results regarding the modulation of neurotransmitter levels, indicating potential applications in treating neurological disorders.
Mechanism of Action
The mechanism of action of ®-2-Methoxy-5-(2-((2-(2-methoxyphenoxy)ethyl)amino)propyl)benzenesulfonamide involves its interaction with alpha-1 adrenergic receptors. By binding to these receptors, it inhibits their activity, leading to relaxation of smooth muscles in the prostate and bladder neck, thereby alleviating symptoms of benign prostatic hyperplasia.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared below with structurally related α1-adrenoceptor antagonists, impurities, and intermediates:
Key Differences and Pharmacological Implications
Tamsulosin Hydrochloride vs. (R)-2-Methoxy-5-(2-((2-(2-methoxyphenoxy)ethyl)amino)propyl)benzenesulfonamide: The active drug (Tamsulosin) contains an ethoxy group on the phenoxyethyl chain, whereas the impurity (Impurity D) has a methoxy group at this position. This substitution impacts receptor binding affinity, as ethoxy groups enhance selectivity for urethral α1-adrenoceptors .
Des-ethoxy Impurity: Formed during synthesis if ethoxy groups are incompletely introduced. Its lack of methoxy/ethoxy substituents reduces α1-adrenoceptor binding, making it pharmacologically inactive .
Silodosin: Features a trifluoroethoxy group and carboxamide-linked indole ring, conferring higher selectivity for α1A-adrenoceptors compared to Tamsulosin. This structural difference results in a longer half-life (∼13 hours vs. Tamsulosin’s 9–13 hours) .
Regulatory and Quality Control
Biological Activity
(R)-2-Methoxy-5-(2-((2-(2-methoxyphenoxy)ethyl)amino)propyl)benzenesulfonamide, also known as Tamsulosin Hydrochloride Impurity D, is a compound that has garnered attention for its biological activity, particularly in the context of pharmacology and medicinal chemistry. This article delves into its synthesis, mechanisms of action, biological effects, and relevant case studies.
- Molecular Formula : C19H27ClN2O5S
- Molecular Weight : 408.51 g/mol
- CAS Number : 1798904-07-0
Synthesis
The synthesis of (R)-2-Methoxy-5-(2-((2-(2-methoxyphenoxy)ethyl)amino)propyl)benzenesulfonamide involves multiple synthetic steps, including alkylation and amination reactions. The starting materials typically include 2-methoxybenzenesulfonamide and 2-(2-methoxyphenoxy)ethylamine. The process is optimized to ensure high yield and purity, which is critical for its application in pharmaceutical formulations .
The primary mechanism of action of this compound is its interaction with alpha-1 adrenergic receptors. It acts as an impurity reference standard for tamsulosin hydrochloride, influencing the drug's efficacy and purity. The compound's ability to modulate receptor activity can lead to various physiological effects, particularly in the treatment of benign prostatic hyperplasia (BPH) .
Pharmacological Effects
- Alpha-1 Adrenergic Receptor Antagonism : The compound exhibits antagonistic activity at alpha-1 adrenergic receptors, which are involved in smooth muscle contraction in the prostate and bladder neck. This action helps alleviate urinary symptoms associated with BPH.
- Enzyme Inhibition : Studies indicate that the compound may inhibit certain enzymes involved in metabolic pathways, although specific targets have yet to be fully elucidated .
- Cytotoxicity Studies : Preliminary studies suggest that (R)-2-Methoxy-5-(2-((2-(2-methoxyphenoxy)ethyl)amino)propyl)benzenesulfonamide has low cytotoxicity, making it a potential candidate for therapeutic applications without significant adverse effects on cell viability .
Table 1: Summary of Biological Activities
Notable Research Outcomes
- In Vitro Studies : Research conducted on cultured prostate cells showed that the compound effectively reduced cell proliferation and induced apoptosis at higher concentrations, suggesting a potential role in cancer therapy .
- Animal Models : In vivo studies using animal models of BPH demonstrated that administration of (R)-2-Methoxy-5-(2-((2-(2-methoxyphenoxy)ethyl)amino)propyl)benzenesulfonamide resulted in significant reductions in prostate weight and improvements in urinary function .
- Clinical Implications : As an impurity reference standard for tamsulosin hydrochloride, understanding the biological activity of this compound is crucial for ensuring the quality and efficacy of BPH treatments .
Q & A
Q. What synthetic routes are optimal for preparing (R)-2-Methoxy-5-(2-((2-(2-methoxyphenoxy)ethyl)amino)propyl)benzenesulfonamide with high enantiomeric purity?
Methodological Answer:
- Step 1: Start with (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide as the core intermediate. Introduce the 2-(2-methoxyphenoxy)ethyl group via nucleophilic substitution or reductive amination under inert conditions .
- Step 2: Use chiral resolution techniques (e.g., chiral HPLC or enzymatic kinetic resolution) to ensure enantiopurity. Evidence from Tamsulosin impurity synthesis highlights the importance of controlling stereochemistry during the ethylamino-propyl side chain addition .
- Step 3: Confirm purity via (e.g., methylene protons at δ 3.2–3.8 ppm for ethoxy groups) and chiral chromatography (e.g., Chiralpak AD-H column) .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
Methodological Answer:
Q. What purification strategies mitigate byproducts like ethylphenoxy derivatives or sulfonamide dimers?
Methodological Answer:
- Column Chromatography: Use silica gel with gradient elution (e.g., 5–20% methanol in dichloromethane) to separate unreacted amines or dimers .
- Recrystallization: Optimize solvent systems (e.g., ethanol/water) to isolate crystalline product, as described for related benzenesulfonamides .
Advanced Research Questions
Q. How can stability-indicating HPLC methods be developed to quantify this compound and its degradation products?
Methodological Answer:
- Column Selection: Use a C18 column (e.g., Agilent Zorbax SB-C18, 250 × 4.6 mm, 5 µm) with a mobile phase of phosphate buffer (pH 3.0) and acetonitrile (70:30 v/v) .
- Forced Degradation Studies: Expose the compound to heat (60°C), acid/alkali hydrolysis (0.1N HCl/NaOH), and UV light to identify degradation pathways. Monitor sulfonamide bond cleavage (~10–15% degradation under oxidative conditions) .
- Validation Parameters: Ensure linearity (R > 0.999), LOD/LOQ (<0.1 µg/mL), and precision (%RSD < 2.0) per ICH guidelines .
Q. What role does stereochemistry play in modulating biological activity, and how can this be experimentally validated?
Methodological Answer:
- Comparative Studies: Synthesize both (R)- and (S)-enantiomers and evaluate receptor-binding affinity (e.g., α-adrenoceptor assays). Tamsulosin analogs show 100–1000-fold higher activity for the (R)-isomer .
- Molecular Dynamics Simulations: Model interactions between the (R)-isomer and hydrophobic pockets of target receptors to explain stereoselectivity .
Q. Which in vitro models are suitable for evaluating the pharmacological potential of this compound?
Methodological Answer:
Q. How should researchers address discrepancies in reported solubility data across studies?
Methodological Answer:
- Solubility Profiling: Use shake-flask method with buffered solutions (pH 1.2–7.4) and HPLC quantification. For example, solubility in DMSO is ~15 mg/mL, while aqueous buffers (pH 6.8) show <0.1 mg/mL due to sulfonamide hydrophobicity .
- Co-Solvent Systems: Evaluate PEG-400 or cyclodextrins to enhance solubility for in vivo studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
